molecular formula C8H9N3O B2550545 5-Amino-2-(hydroxymethyl)benzimidazole CAS No. 294656-36-3; 3411-71-0

5-Amino-2-(hydroxymethyl)benzimidazole

Cat. No.: B2550545
CAS No.: 294656-36-3; 3411-71-0
M. Wt: 163.18
InChI Key: AVKZEQGMZMYWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(hydroxymethyl)benzimidazole: is an organic compound with the molecular formula C8H9N3O. It is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole typically involves the condensation of o-phenylenediamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and facilitate product isolation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-2-(hydroxymethyl)benzimidazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its structural similarity to nucleotides allows it to interact with DNA and RNA, making it a candidate for studying nucleic acid interactions .

Medicine: Its ability to inhibit specific enzymes and interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent corrosion in harsh environments .

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(hydroxymethyl)benzimidazole is unique due to the presence of both amino and hydroxymethyl groups on the benzimidazole ring. These functional groups enhance its reactivity and allow for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to interact with biological targets and inhibit specific enzymes sets it apart from other benzimidazole derivatives .

Properties

IUPAC Name

(6-amino-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZEQGMZMYWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951978
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294656-36-3
Record name (6-Amino-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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